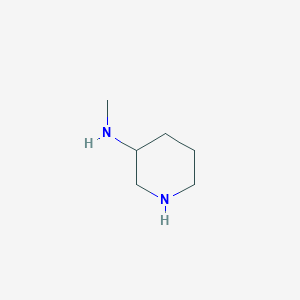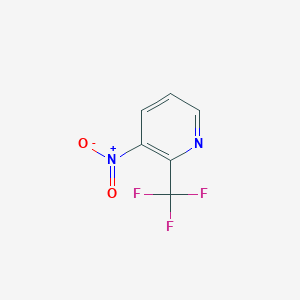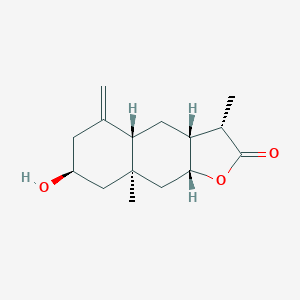
11,13-Dihydroivalin
Overview
Description
11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for 11,13-Dihydroivalin is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .
Molecular Structure Analysis
The molecular formula of 11,13-Dihydroivalin is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .Physical And Chemical Properties Analysis
11,13-Dihydroivalin has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .Scientific Research Applications
Cancer Research
- Scientific Field : Oncology
- Application Summary : 11,13-Dihydroivalin has been isolated from the ethanol roots extract of Inula racemosa, a plant known for its anti-cancerous properties . It is being studied for its potential use in cancer treatment .
- Methods of Application : The compound is extracted from the roots of Inula racemosa and evaluated for its cytotoxic activities using human lung cancer (A-549) and human liver cancer (BEL-7402) cells .
- Results or Outcomes : While specific results or quantitative data were not provided in the source, the compound is part of ongoing research into potential treatments for cancer .
Antibacterial Agent
- Scientific Field : Microbiology
- Application Summary : 11,13-Dihydroivalin has been found to have antibacterial properties . It inhibits bacterial growth by binding to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA .
- Methods of Application : The compound is used in research settings to study its effects on bacterial growth .
- Results or Outcomes : The compound has been found to inhibit bacterial growth, although specific results or quantitative data were not provided in the source .
Glycobiology Research
- Scientific Field : Glycobiology
- Application Summary : 11,13-Dihydroivalin is a useful research chemical for a range of applications in glycobiology . Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature .
- Methods of Application : The compound is used in research settings to study its effects on various biological processes .
- Results or Outcomes : The specific results or quantitative data were not provided in the source .
Melanin Synthesis Inhibition
- Scientific Field : Dermatology
- Application Summary : 11,13-Dihydroivalin has been found to have melanin synthesis inhibitory activities . Melanin is the pigment responsible for the color of human skin and hair .
- Methods of Application : The compound is used in research settings to study its effects on melanin synthesis .
- Results or Outcomes : The compound has been found to inhibit melanin synthesis, although specific results or quantitative data were not provided in the source .
properties
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,13-Dihydroivalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



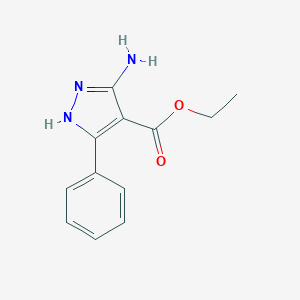
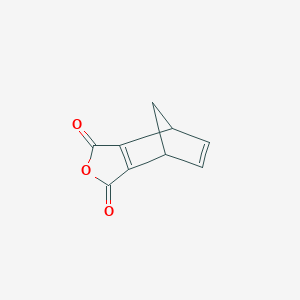
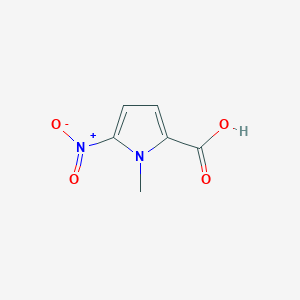
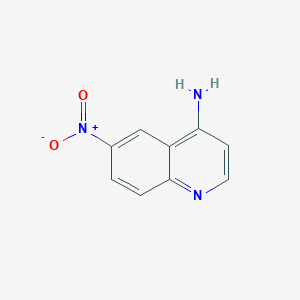
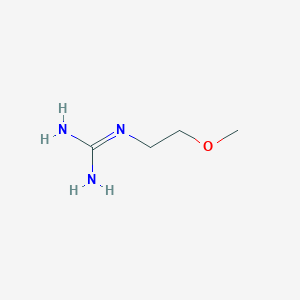
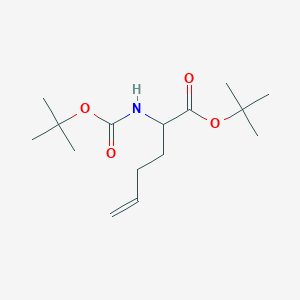
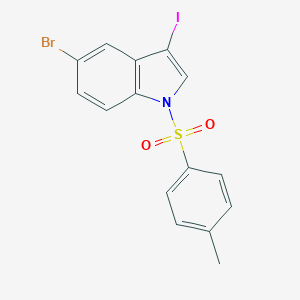
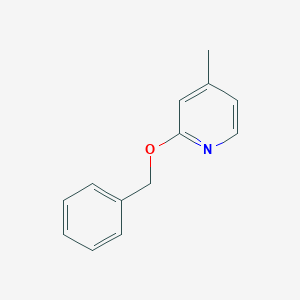
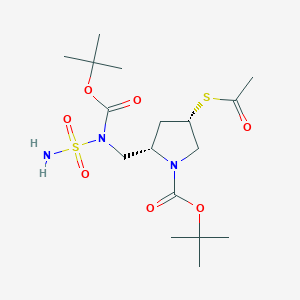
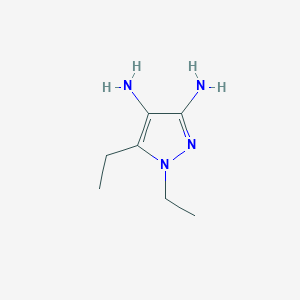
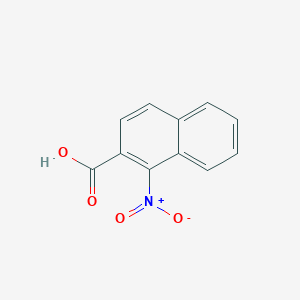
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
